molecular formula C9H4Cl2FN3O B038348 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine CAS No. 112748-46-6

2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine

Cat. No.: B038348
CAS No.: 112748-46-6
M. Wt: 260.05 g/mol
InChI Key: AXBBKPROLZJRKM-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and one fluorophenoxy group attached to the triazine ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-fluorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with the fluorophenoxy group. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete substitution.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products:

    Substitution Reactions: The major products are substituted triazines where the chlorine atoms are replaced by other functional groups.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the triazine ring.

Scientific Research Applications

2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2,4-Dichloro-6-(4-chlorophenoxy)-1,3,5-triazine: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.

    2,4-Dichloro-6-(4-methylphenoxy)-1,3,5-triazine: Contains a methylphenoxy group instead of a fluorophenoxy group.

Uniqueness: 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN3O/c10-7-13-8(11)15-9(14-7)16-6-3-1-5(12)2-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBBKPROLZJRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=NC(=N2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382302
Record name 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112748-46-6
Record name 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112748-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLORO-6-(4-FLUOROPHENOXY)-1,3,5-TRIAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Ex-632B) To a solution of 4-fluorophenol 1.00 g (8.92 mmol) in 30 mL of tetrahydrofuran at 0° C. was added a 60% dispersion of sodium hydride in mineral oil (0.36 g, 8.92 mmol). After 30 min, cyanuric chloride (1.64 g, 8.92 mmol) was added as a heterogeneous mixture in tetrahydrofuran at 0° C. The reaction mixture was allowed to slowly warm to room temperature. After 14 h, the mixture was cooled to 0° C., and a saturated aq. NH4Cl solution was added. The aqueous solution was extracted with diethyl ether (3×50 mL). The combined ether extracts were washed with brine, dried (MgSO4), and concentrated in vacuo to afford 1.34 g (58%) of the desired 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine product as an off white solid which was taken on to the next step without purification. MS m/z=260 [M+H]+.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine

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